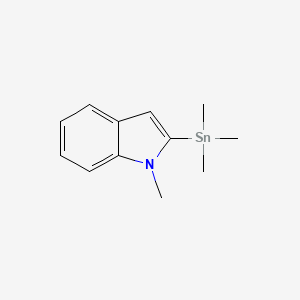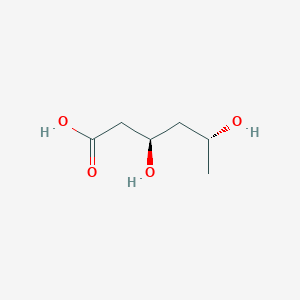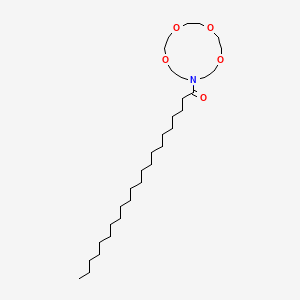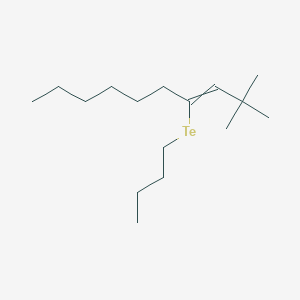
N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride is a quaternary ammonium compound with a carboxymethyl group attached to the nitrogen atom. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and in personal care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride typically involves the reaction of N,N-dimethylpropan-2-amine with chloroacetic acid. The reaction is carried out in an aqueous medium under basic conditions, usually with sodium hydroxide as the base. The reaction proceeds through the formation of an intermediate, which is then quaternized to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction is complete, the product is purified through filtration and crystallization processes to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxymethyl group to a hydroxymethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of cell membranes and as an antimicrobial agent in microbiology.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic.
Industry: Utilized in the formulation of disinfectants, personal care products, and as a preservative in various formulations.
Mécanisme D'action
The antimicrobial activity of N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride is primarily due to its ability to disrupt cell membranes. The compound interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used in similar applications as a disinfectant and surfactant.
Dodecylbenzenesulfonic acid: A surfactant with antimicrobial properties.
Uniqueness
N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride is unique due to its carboxymethyl group, which enhances its solubility and reactivity compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring high solubility and strong antimicrobial activity.
Propriétés
Numéro CAS |
143557-97-5 |
|---|---|
Formule moléculaire |
C7H16ClNO2 |
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
carboxymethyl-dimethyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(2)8(3,4)5-7(9)10;/h6H,5H2,1-4H3;1H |
Clé InChI |
OUHHZFSOSXAWRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[N+](C)(C)CC(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)

![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)


![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)

![N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12550470.png)


